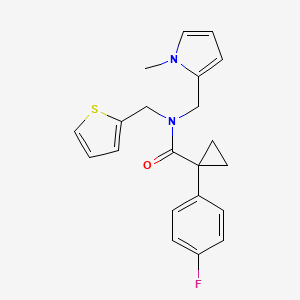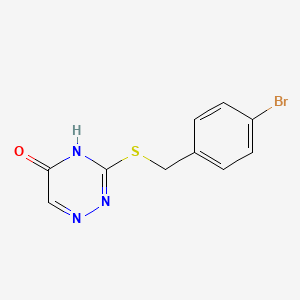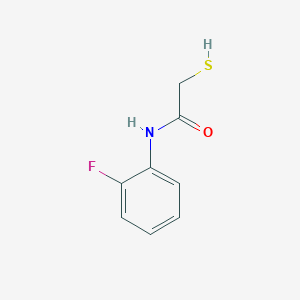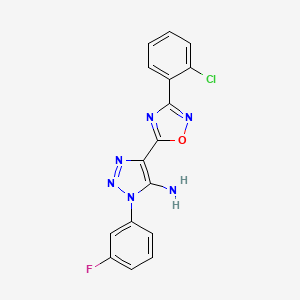![molecular formula C19H15N5O2S2 B2636650 5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide CAS No. 379236-03-0](/img/structure/B2636650.png)
5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of these compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用
Antiviral Activity
The synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including our compound of interest, was explored as potential antiviral agents . These compounds were subjected to antiviral screening, and compound 8b demonstrated promising antiviral activity. Further investigations into its mechanism of action and efficacy against specific viruses could be valuable.
Antimicrobial Properties
The combination of [1,2,4]triazolo[4,3-a]quinoxaline with piperazine or piperidine moieties led to compounds 2a, 2b, and 4a–d. These derivatives were designed to investigate their antimicrobial properties . In vitro antimicrobial screening revealed that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities. Further studies could explore their efficacy against specific pathogens and potential clinical applications.
Cancer Prevention
Antioxidants play a crucial role in protecting cells against oxidative damage. While not directly studied for cancer prevention, compounds containing triazole moieties, such as our compound, may contribute to cellular protection . Investigating its antioxidant properties and potential impact on cancer cells could be an interesting avenue for research.
Antifungal Agents
Triazole-containing drugs, like voriconazole and posaconazole, are effective against fungal infections. Considering the value of triazoles as antimicrobial agents, exploring the antifungal activity of our compound could provide insights into its therapeutic potential . In vitro assays against specific fungal strains would be informative.
Antibacterial Activity
Quinoxalines are known for their broad-spectrum antibacterial properties . While our compound is structurally distinct, investigating its antibacterial activity against specific bacterial strains could reveal novel mechanisms or targets. Minimum inhibitory concentration (MIC) assays would be useful in this context.
Structural Modifications
Thioamide groups and [1,3,4]-oxadiazole moieties have been shown to enhance antimicrobial activity . Incorporating these modifications into our compound (e.g., compounds 8a and 8b) could yield derivatives with improved bioactivity. Further studies on their structure-activity relationships are warranted.
作用機序
The mechanism of action of these compounds often involves interactions with specific target receptors, leading to inhibition or activation of certain biochemical pathways. The exact nature of these interactions and the resulting changes would depend on the specific structure of the compound and its target .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would be determined by its interaction with its target and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to the induction of cell death .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
将来の方向性
特性
IUPAC Name |
5-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c20-17(26)13-10-14(12-6-2-1-3-7-12)28-18(13)21-16(25)11-27-19-23-22-15-8-4-5-9-24(15)19/h1-10H,11H2,(H2,20,26)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJXFNNMIQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)

![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)






![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)

![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)